molecular formula C14H17N B2822763 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile CAS No. 1096317-25-7

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile

Cat. No. B2822763
M. Wt: 199.297
InChI Key: UFSMLMMZMPISPQ-UHFFFAOYSA-N
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Description

“1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile” is a research chemical with the CAS number 1096317-25-7 . It has a molecular weight of 199.29 and a molecular formula of C14H17N . The IUPAC name for this compound is 1-(4-tert-butylphenyl)cyclopropane-1-carbonitrile .


Molecular Structure Analysis

The molecular structure of “1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile” consists of a cyclopropane ring attached to a carbonitrile group and a 4-tert-butylphenyl group . The InChI key for this compound is UFSMLMMZMPISPQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.29 and a molecular formula of C14H17N . It has a complexity of 276, a covalently-bonded unit count of 1, a heavy atom count of 15, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 . The topological polar surface area is 23.8 .

Scientific Research Applications

Conformational Restriction in Bioactive Compounds

The cyclopropane ring serves as a tool for restricting the conformation of biologically active compounds, which can enhance activity and facilitate the investigation of bioactive conformations. For instance, (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers were designed as conformationally restricted analogues of histamine. The use of chiral cyclopropanes bearing differentially functionalized carbon substituents demonstrates their utility as versatile intermediates for synthesizing compounds with asymmetric cyclopropane structures (Kazuta, Matsuda, & Shuto, 2002).

Synthesis of Cyclopropane Derivatives

The synthesis of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and -carboxamides highlights the potential of cyclopropane derivatives as precursors for various chemical reactions. The study focuses on the creation of new cis- and trans-1-(tert-butylamino)-2-benzyl-2-methylcyclopropane-carbonitriles and corresponding carboxamides, emphasizing the importance of cyclopropane in synthetic chemistry (Aelterman et al., 1999).

Application in Organic Electronics

The synthesis and investigation of acyclic polyethers incorporating central electron donor units and 4-tert-butylphenoxy groups at their termini for use in organic electronics. These compounds have been mechanically interlocked with macrocyclic polyethers to afford [2]catenanes, demonstrating the utility of cyclopropane derivatives in the development of molecular switches and potentially in optoelectronic applications (Balzani et al., 2000).

properties

IUPAC Name

1-(4-tert-butylphenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-13(2,3)11-4-6-12(7-5-11)14(10-15)8-9-14/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSMLMMZMPISPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile

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